molecular formula C19H18F3N3O3 B5128654 1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5128654
M. Wt: 393.4 g/mol
InChI Key: CGWZNZQGKUKDOZ-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to act on various molecular targets such as neurotransmitter receptors and enzymes. It has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood and behavior. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for molecular targets, its fluorescent properties, and its potential as a tool for studying brain function. However, it also has limitations such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to study its effects on other molecular targets and its potential as a tool for studying brain function. Additionally, further research is needed to optimize its properties as a fluorescent dye and its potential use in sensors and imaging applications.

Synthesis Methods

The synthesis of 1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 4-methyl-3-nitrobenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and the resulting product is purified by column chromatography.

Scientific Research Applications

1-(4-methyl-3-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. In neuroscience, it has been studied for its effects on neurotransmitter receptors and its potential as a tool for studying brain function. In materials science, it has been investigated for its properties as a fluorescent dye and its potential use in sensors and imaging applications.

properties

IUPAC Name

(4-methyl-3-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-13-5-6-14(11-17(13)25(27)28)18(26)24-9-7-23(8-10-24)16-4-2-3-15(12-16)19(20,21)22/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWZNZQGKUKDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-3-nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

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